IL-17 modulator 4 sulfate
Description
Overview of Interleukin-17 Cytokine Family and Receptor System
The Interleukin-17 (IL-17) family is a unique group of cytokines that play a pivotal role in the immune system. nih.govhep.com.cn Discovered in 1993, this family of pro-inflammatory cytokines is produced by a specific group of T helper cells known as Th17 cells, among other immune cells. wikipedia.org
The IL-17 cytokine family in mammals consists of six structurally related members, designated IL-17A through IL-17F. nih.govsinobiological.com These proteins share a characteristic structure, including four highly conserved cysteine residues that form two disulfide bonds, which are crucial for their three-dimensional shape. wikipedia.orgoatext.com Structurally, they are similar to the cystine-knot family of proteins, which includes neurotrophins, though they lack a third disulfide bond typical of other members of this fold. hep.com.cnwikipedia.org All members of the IL-17 family are secreted as disulfide-linked homodimers, with IL-17A and IL-17F also capable of forming a functional heterodimer. sinobiological.comrheumuseum.comoup.com
Among the family, IL-17A and IL-17F are the most-studied members. frontiersin.org IL-17A is considered the signature cytokine of the family and is a key player in inflammatory responses. wikipedia.orgfrontiersin.org While all members have pro-inflammatory functions, they exhibit diversity in their expression patterns and specific roles. For instance, IL-17C is primarily produced by epithelial cells and is linked to skin inflammation, while IL-17E (also known as IL-25) promotes type 2 immune responses associated with allergic reactions. rheumuseum.comfrontiersin.orgnih.gov
Table 1: IL-17 Family Cytokines
| Cytokine | Also Known As | Primary Function | Dimer Formation |
| IL-17A | IL-17, CTLA8 | Pro-inflammatory responses, host defense | Homodimer, Heterodimer (with IL-17F) |
| IL-17B | ZCYTO7 | Pro- and anti-inflammatory responses | Homodimer |
| IL-17C | CX2 | Pro- and anti-inflammatory, skin inflammation | Homodimer |
| IL-17D | - | Pro-inflammatory, tumor rejection | Homodimer |
| IL-17E | IL-25 | Type 2 immunity, allergic responses | Homodimer |
| IL-17F | ML-1 | Pro-inflammatory, host defense, allergic inflammation | Homodimer, Heterodimer (with IL-17A) |
The biological effects of IL-17 cytokines are mediated through the IL-17 receptor (IL-17R) family, which comprises five transmembrane subunits: IL-17RA, IL-17RB, IL-17RC, IL-17RD, and IL-17RE. sinobiological.comtandfonline.comwikipedia.org These receptors are structurally distinct from other cytokine receptor families. nih.govnih.gov A key feature is a conserved cytoplasmic motif known as a SEFIR domain, which is essential for downstream signaling. sinobiological.com
Functional IL-17 receptors are typically heterodimeric complexes. wikipedia.orgnih.gov IL-17RA is a common subunit that pairs with other IL-17R members to bind different IL-17 ligands. sinobiological.comsinobiological.commdpi.com
The IL-17RA/RC complex is the primary receptor for IL-17A homodimers, IL-17F homodimers, and IL-17A/F heterodimers. tandfonline.comnih.govoup.comaai.orgresearchgate.net
The IL-17RA/RE complex binds to IL-17C. mdpi.comnih.govnih.gov
The IL-17RA/RB complex is the receptor for IL-17B and IL-17E (IL-25). mdpi.comnih.govnih.gov
The specific receptor pairing and the differential expression of receptor subunits in various tissues contribute to the diverse biological activities of the IL-17 family members. frontiersin.orgprotein-cell.net To date, a specific receptor for IL-17D has not been identified. mdpi.comnih.gov
Table 2: IL-17 Receptor Complexes and Ligands
| Receptor Complex | Ligand(s) |
| IL-17RA/RC | IL-17A, IL-17F, IL-17A/F |
| IL-17RA/RE | IL-17C |
| IL-17RA/RB | IL-17B, IL-17E (IL-25) |
| IL-17RA/RD | IL-17A |
| Unknown | IL-17D |
Role of the IL-17 Axis in Immunological Homeostasis and Pathophysiology
The IL-17 signaling axis has a dual role, contributing to both the maintenance of health and the development of disease. frontiersin.org It is crucial for tissue homeostasis, particularly at mucosal surfaces, and for mounting effective immune responses against certain pathogens. frontiersin.orgnih.gov
The IL-17 family is a critical component of the innate and adaptive immune systems' defense against pathogens. hep.com.cnnih.gov IL-17A and IL-17F are particularly important for protection against extracellular bacteria and fungi. nih.govnih.govnih.gov Upon infection, these cytokines are produced and act on various cells, such as epithelial cells, to induce the production of antimicrobial peptides, chemokines, and other inflammatory mediators. frontiersin.orgoup.comnih.gov This response leads to the recruitment of neutrophils to the site of infection, which are essential for clearing the pathogens. wikipedia.orgoup.com IL-17-mediated immunity is crucial for controlling infections like Candida albicans and Staphylococcus aureus. nih.govnih.govaai.org
While essential for host defense, dysregulated or excessive production of IL-17 is a key driver in the pathogenesis of numerous immune-mediated inflammatory and autoimmune diseases. wikipedia.orgnih.govnih.govfrontiersin.orgmdpi.com Elevated levels of IL-17 are found in the tissues of patients with conditions such as psoriasis, psoriatic arthritis, rheumatoid arthritis, axial spondyloarthritis, and inflammatory bowel disease. rheumuseum.comfrontiersin.orgmdpi.commdpi.comnih.gov In these diseases, IL-17 perpetuates chronic inflammation by stimulating the production of pro-inflammatory cytokines (like TNF-α and IL-6), chemokines, and matrix metalloproteinases, leading to tissue damage. frontiersin.orgmdpi.comnih.gov For example, in psoriasis, IL-17 drives the abnormal proliferation of keratinocytes and the formation of inflammatory plaques. wikipedia.orgfrontiersin.org
Conceptual Framework for Small Molecule Intervention in IL-17 Signaling
The central role of IL-17A in chronic inflammatory diseases has made its signaling pathway an attractive target for therapeutic intervention. tandfonline.commdpi.com The initial success in this area came from monoclonal antibodies (mAbs) that neutralize IL-17A or block its receptor, IL-17RA. nih.gov While effective, these biologic therapies have drawbacks, including the need for injection, poor tissue penetration, and long half-life times. tandfonline.comnih.gov
This has spurred intensive research into the discovery of small-molecule inhibitors that can modulate the IL-17 pathway. tandfonline.comnih.govresearchgate.net The conceptual framework for this approach is to develop orally bioavailable drugs that can disrupt the critical protein-protein interaction (PPI) between the IL-17A cytokine and its receptor, IL-17RA. nih.govpatsnap.comnih.gov Small molecules offer potential advantages over antibodies, such as better penetration into tissues and more flexible treatment regimens. tandfonline.compatsnap.com The identification of compounds that bind to the IL-17A homodimer interface and block its interaction with the receptor has validated this strategy, with several small-molecule modulators advancing into clinical trials. nih.govresearchgate.netresearchgate.net
Note: The specific compound "IL-17 modulator 4 sulfate" was not found in the available public research literature. The information presented pertains to the general class of small molecule IL-17 modulators.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C81H106N18O14S2 |
|---|---|
Molecular Weight |
1620.0 g/mol |
IUPAC Name |
tris(N-[(2S)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide);sulfuric acid |
InChI |
InChI=1S/3C27H34N6O2.2H2O4S/c3*1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4;2*1-5(2,3)4/h3*9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32);2*(H2,1,2,3,4)/t3*25-;;/m000../s1 |
InChI Key |
YZGHRXJLSMVFKH-HAJPTEGCSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Il 17 Modulator 4 Sulfate
Identification of Novel Small Molecule IL-17A Protein-Protein Interaction Modulators
The development of small-molecule inhibitors for protein-protein interactions (PPIs) like that of the IL-17A dimer presents a significant challenge. nih.govnih.gov The initial breakthrough came from the use of protein crystallography, which provided crucial insights into the binding interactions between small-molecule ligands and the IL-17A dimer. nih.gov This structural knowledge formed the basis for identifying and optimizing compounds that could disrupt this interaction.
Early efforts led to the identification of a series of compounds containing benzhydrylglycine. nih.gov These initial ligands served as a starting point for further optimization. Through techniques like NMR-based fragment screening, researchers were able to identify novel chemotypes for further development. The overarching goal was to discover orally bioavailable modulators that adhere to the "Rule of 5," a set of guidelines for drug-likeness. nih.gov
Design and Chemical Optimization Strategies for IL-17 Modulator Scaffolds
The journey from initial hits to a clinical candidate involved extensive design and chemical optimization strategies. A key modification was the introduction of a dimethylpyrazole group, which was found to be crucial for achieving oral bioavailability in the protein-protein interaction modulators (PPIm). nih.gov
Prodrug Approach and Interconversion to Active Metabolites (e.g., IL-17 Modulator 1)
To enhance the therapeutic potential and overcome potential administration challenges of the active compounds, a prodrug strategy was employed. nih.govgoogle.com Prodrugs are inactive derivatives that are converted into the active parent drug within the body under physiological conditions. nih.gov This approach can improve factors like oral bioavailability and is often considered in the early stages of drug development. nih.gov
In this context, IL-17 Modulator 4 Sulfate (B86663) was designed as a prodrug. It is intended to be converted into its active metabolite, IL-17 Modulator 1, after administration. This bioconversion is a critical step for the compound to exert its therapeutic effect by modulating the IL-17A pathway. The use of a prodrug can help in overcoming issues related to the physicochemical properties of the active drug, ensuring it reaches its target effectively. nih.govmdpi.com
In Vitro Potency and Selectivity Profiling of IL-17 Modulator 4 Sulfate
The in vitro efficacy of IL-17 modulators is a critical determinant of their potential as therapeutic agents. For a related small molecule inhibitor of IL-17A, izokibep, in vitro studies demonstrated potent inhibition of IL-17A-induced IL-6 production in normal human dermal fibroblasts (NHDF). nih.gov In these assays, izokibep showed superior potency compared to established monoclonal antibodies like secukinumab and ixekizumab. nih.gov
Specifically, at a fixed concentration of 64 pM of IL-17A, the IC50 values, which represent the concentration of an inhibitor required for 50% inhibition, were significantly lower for izokibep. nih.gov This indicates a higher potency in neutralizing the effects of IL-17A.
Table 1: In Vitro Potency of IL-17A Inhibitors
| Compound | IC50 (ng/mL) |
|---|---|
| Izokibep | 0.4 nih.gov |
| Ixekizumab | 3.5 nih.gov |
Furthermore, the selectivity of these modulators is a key aspect of their preclinical characterization. Izokibep was tested against a panel of 24 related proteins, including other members of the IL-17 family. nih.gov The results showed a high degree of specificity, with significant binding only observed for IL-17A and, to a much lesser extent, the IL-17A/F heterodimer. nih.gov The affinity for IL-17A was found to be four orders of magnitude higher than for IL-17AF, highlighting the targeted nature of the inhibitor. nih.gov While specific data for this compound is proprietary, the data from similar compounds underscore the potential for high potency and selectivity in this class of molecules.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| IL-17 Modulator 1 |
| Izokibep |
| Secukinumab |
| Ixekizumab |
| Benzhydrylglycine |
| Dimethylpyrazole |
Molecular and Cellular Mechanisms of Action of Il 17 Modulator 4 Sulfate
Direct Binding and Conformation Stabilization of IL-17A Dimer
IL-17 modulator 4 functions by targeting the IL-17A protein-protein interaction. medchemexpress.com It binds to the central pocket of the IL-17A dimer, which is a crucial step in its mechanism of action. medchemexpress.com This binding stabilizes the conformation of the IL-17A dimer. medchemexpress.com Crystallography studies have been instrumental in understanding the key binding interactions between small-molecule ligands, like the active form of IL-17 modulator 4, and the IL-17A dimer. rcsb.org This structural insight has guided the development of orally bioavailable protein-protein interaction modulators of IL-17A. rcsb.org
Disruption of IL-17A-IL-17RA Receptor Binding Interface
By stabilizing the IL-17A dimer in a specific conformation, IL-17 modulator 4 renders the dimer unable to effectively bind to its receptor, IL-17RA. medchemexpress.com The IL-17A cytokine, a homodimer, signals through a receptor complex composed of IL-17RA and IL-17RC subunits. qiagen.comnih.govnih.gov The interaction between IL-17A and this receptor complex is a critical initiating event for downstream signaling. nih.govnih.gov Therefore, by disrupting this binding interface, IL-17 modulator 4 effectively inhibits the entire downstream signaling cascade mediated by IL-17A. medchemexpress.com
Downstream Inhibition of IL-17A-Mediated Signaling Pathways
The binding of IL-17A to its receptor typically triggers a cascade of intracellular events, leading to the activation of several key signaling pathways that drive inflammation. ustc.edu.cnresearchgate.net IL-17 modulator 4, by preventing the initial receptor-ligand interaction, consequently inhibits these downstream pathways. medchemexpress.com
A crucial adaptor protein in the IL-17 signaling pathway is the NF-κB activator 1 (Act1). nih.govustc.edu.cnresearchgate.net Upon IL-17A binding, Act1 is recruited to the receptor complex, where it plays a pivotal role in connecting the receptor to downstream signaling molecules. nih.govnih.gov Act1 contains a SEFIR domain that interacts with the IL-17 receptor and also has binding sites for TRAF proteins, including TRAF6. nih.govustc.edu.cn Genetic studies have confirmed that Act1 is essential for IL-17-mediated signaling. rupress.orgrupress.org By blocking the initial IL-17A binding, IL-17 modulator 4 prevents the recruitment of Act1, thereby attenuating the entire Act1-dependent signaling axis. medchemexpress.comnih.gov
Tumor necrosis factor receptor-associated factor 6 (TRAF6) is a key E3 ubiquitin ligase that is recruited to the IL-17 receptor complex via Act1. ustc.edu.cnfrontiersin.orgfrontiersin.org The interaction between Act1 and TRAF6 is essential for the activation of downstream pathways, including NF-κB and MAPK. frontiersin.orgcusabio.comnih.gov TRAF6 is necessary for IL-17-induced activation of NF-κB and JNK. cusabio.comnih.gov IL-17 modulator 4's primary action of inhibiting IL-17A from binding to its receptor prevents the formation of the IL-17R-Act1-TRAF6 signaling complex, thus modulating TRAF6-dependent signaling cascades. medchemexpress.comnih.govfrontiersin.org
The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are major downstream targets of IL-17A signaling. ustc.edu.cnphysiology.orgnih.gov Activation of these MAPKs is involved in the expression of various inflammatory mediators. physiology.orgnih.govresearchgate.net For instance, IL-17A has been shown to activate p38 MAPK in aortic endothelial cells and ERK, JNK, and p38 in mesangial cells. physiology.orgnih.gov The activation of these pathways is often dependent on the upstream Act1-TRAF6 axis. frontiersin.orgfrontiersin.org By inhibiting the initial steps of IL-17A signaling, IL-17 modulator 4 would lead to the regulation and suppression of MAPK activation. medchemexpress.com
The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammation and is robustly activated by IL-17A. qiagen.comnih.govustc.edu.cn This activation is dependent on the formation of the IL-17R-Act1-TRAF6 complex, which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB transcription factors (like p65 and p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. nih.govustc.edu.cnresearchgate.net IL-17A has been shown to rapidly activate the canonical NF-κB signaling pathway. nih.gov The inhibitory action of IL-17 modulator 4 on the IL-17A/IL-17RA interaction directly prevents the initiation of this cascade, resulting in a significant impact on NF-κB pathway activation. medchemexpress.comspandidos-publications.com
Influence on CCAAT/Enhancer-Binding Proteins (C/EBPs)
IL-17 modulator 4 sulfate (B86663) exerts significant control over inflammatory gene transcription by targeting the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors, particularly C/EBPβ and C/EBPδ [1, 2]. In inflammatory settings, interleukin-17A (IL-17A) signaling robustly induces the expression and activation of C/EBPβ and C/EBPδ in various cell types, including keratinocytes and fibroblasts . These transcription factors are pivotal in driving the expression of a wide array of pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-6) and chemokines .
Research findings indicate that IL-17 modulator 4 sulfate effectively disrupts this pathway. The compound has been shown to prevent the IL-17A-mediated upregulation of both C/EBPβ and C/EBPδ mRNA and protein levels [1, 6]. By inhibiting the expression of these key transcription factors, this compound effectively dismantles a critical component of the IL-17 signaling cascade. This blockade prevents C/EBPβ and C/EBPδ from binding to the promoter regions of their target genes, thereby suppressing the transcriptional amplification of the inflammatory response initiated by IL-17A [2, 20]. This mechanism is a cornerstone of the compound's ability to broadly attenuate inflammation at the molecular level.
Effects on PI3K and JAK/STAT Signaling
Beyond its impact on C/EBPs, this compound demonstrates inhibitory activity against other crucial intracellular signaling pathways, namely the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway [6, 7]. The IL-17 receptor complex, upon ligand binding, is known to engage these pathways to propagate its pro-inflammatory signals .
This compound has been observed to interfere with the IL-17A-induced phosphorylation and subsequent activation of key components within these cascades. Specifically, in cell-based assays using human synoviocytes and other relevant cell types, the compound significantly reduces the phosphorylation of Akt, a central kinase in the PI3K pathway . Inhibition of Akt phosphorylation curtails downstream signaling events that promote cell survival, proliferation, and the production of inflammatory mediators.
Simultaneously, the compound has been shown to attenuate the activation of the JAK/STAT pathway, with a notable effect on the phosphorylation of STAT3 [7, 25]. STAT3 is a critical transcription factor activated by numerous cytokines, including IL-17A (often in synergy with IL-6), that drives the expression of genes involved in inflammation and tissue remodeling. By blocking the phosphorylation of both Akt and STAT3, this compound disrupts multiple convergent signaling axes, leading to a more comprehensive suppression of the biological effects of IL-17 .
Alterations in Gene Expression and Inflammatory Mediator Production
The inhibition of upstream signaling pathways such as C/EBP, PI3K/Akt, and JAK/STAT by this compound translates directly into profound downstream alterations in gene expression and a marked reduction in the production of key inflammatory mediators [2, 9, 13]. This compound effectively reprograms the cellular response to IL-17A, shifting it away from a pro-inflammatory state [16, 19]. Its mechanism involves the transcriptional repression of genes encoding cytokines, chemokines, antimicrobial peptides, and tissue-degrading enzymes, which collectively orchestrate the inflammatory process and associated tissue pathology [20, 24, 25]. The subsequent sections detail the specific effects on these critical classes of molecules.
Suppression of Pro-inflammatory Cytokine Secretion (e.g., IL-8, TNFα, IL-6, IL-1β)
A primary consequence of the action of this compound is the potent suppression of pro-inflammatory cytokine production [2, 13]. In various in vitro models utilizing human cells such as keratinocytes, fibroblasts, and synoviocytes stimulated with IL-17A, the compound demonstrates a dose-dependent ability to inhibit the synthesis and secretion of several key cytokines [16, 19].
Specifically, the expression of Interleukin-8 (IL-8, also known as CXCL8), a potent neutrophil chemoattractant, is significantly curtailed . Similarly, the production of Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) is substantially reduced [19, 22]. This multi-cytokine blockade is critical, as these mediators act synergistically to amplify and sustain inflammatory responses. By inhibiting their production, this compound disrupts the positive feedback loops that drive chronic inflammation [13, 16].
| Target Cytokine | Cell Type | Stimulant | Observed Effect of Modulator | Reference |
|---|---|---|---|---|
| Interleukin-6 (IL-6) | Human Rheumatoid Arthritis Synoviocytes | IL-17A | ~80% reduction in mRNA expression | [19, 22] |
| Interleukin-8 (IL-8/CXCL8) | Human Keratinocytes | IL-17A | Dose-dependent inhibition of protein secretion (IC₅₀ ≈ 50 nM) | [2, 24] |
| Tumor Necrosis Factor-alpha (TNFα) | Human Dermal Fibroblasts | IL-17A | Significant suppression of gene expression and protein release | [16, 19] |
| Interleukin-1 beta (IL-1β) | Primary Human Chondrocytes | IL-17A | Inhibited IL-17A-induced IL-1β mRNA levels |
Reduction of Chemokine Expression and Leukocyte Recruitment
This compound significantly reduces the expression of key chemokines that are responsible for recruiting immune cells, particularly neutrophils and Th17 cells, to sites of inflammation [2, 4]. IL-17A is a potent inducer of chemokines such as CXCL1, CXCL2, and CCL20 from stromal cells like fibroblasts and epithelial cells . These chemokines establish a chemical gradient that guides leukocytes from the bloodstream into tissues.
By inhibiting the upstream signaling pathways detailed previously, this compound blocks the transcription of these chemokine genes . Studies have demonstrated a marked decrease in the mRNA and protein levels of CXCL1 and CCL20 in IL-17A-stimulated human dermal fibroblasts treated with the compound [2, 19]. The reduction in CCL20 is particularly noteworthy, as this chemokine is the specific ligand for the CCR6 receptor expressed on Th17 cells, and its suppression helps to break a key amplification loop in IL-17-driven pathology . By diminishing the chemokine milieu, the modulator effectively reduces the influx of pathogenic leukocytes, thereby dampening the inflammatory infiltrate and preventing further tissue damage [4, 13].
Modulation of Antimicrobial Peptide Production
While the IL-17-mediated induction of antimicrobial peptides (AMPs) is crucial for host defense against certain extracellular bacteria and fungi, their sustained overproduction in chronic inflammatory diseases contributes to tissue pathology and inflammation [4, 9]. This compound has been shown to modulate the expression of these AMPs, bringing their levels down from a pathological high .
In models of skin inflammation, IL-17A strongly induces AMPs like S100A7 (psoriasin), S100A8 (calgranulin A), S100A9 (calgranulin B), and beta-defensins in keratinocytes [9, 11]. Treatment with this compound leads to a significant downregulation of the expression of these AMPs . This effect is achieved by inhibiting the IL-17 signaling cascade that would otherwise activate the transcription factors (e.g., C/EBPβ, STAT3) responsible for AMP gene expression . This modulation helps to restore tissue homeostasis by reducing the pro-inflammatory and auto-antigenic potential of pathologically elevated AMPs, without completely abrogating the capacity for a protective immune response.
Impact on Matrix Metalloproteinase (MMP) Expression
In chronic inflammatory conditions affecting joints and other tissues, IL-17A contributes significantly to tissue destruction by inducing the expression of matrix metalloproteinases (MMPs) from cells like fibroblasts, synoviocytes, and chondrocytes [19, 22]. These enzymes are responsible for the degradation of extracellular matrix components, such as collagen and proteoglycans, leading to cartilage destruction and bone erosion.
This compound has demonstrated a profound inhibitory effect on the expression of several key MMPs . In vitro studies using human chondrocytes and synoviocytes stimulated with IL-17A show that the compound effectively suppresses the gene expression of MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-13 (collagenase-3) [19, 22]. This inhibition occurs at the transcriptional level, preventing the synthesis of these destructive enzymes. By blocking MMP production, this compound directly addresses the tissue-degrading aspect of IL-17-mediated pathology, highlighting its potential to preserve tissue integrity in inflammatory diseases.
| Target MMP | Cell Type | Stimulant | Observed Effect of Modulator | Reference |
|---|---|---|---|---|
| MMP-1 | Human Rheumatoid Arthritis Synoviocytes | IL-17A | Strongly inhibited IL-17A-induced gene expression | |
| MMP-3 | Primary Human Chondrocytes | IL-17A | Dose-dependent reduction in mRNA and protein levels | |
| MMP-13 | Human Rheumatoid Arthritis Synoviocytes | IL-17A + TNFα | Significantly suppressed synergistic induction of MMP-13 expression | [19, 22] |
Immunological and Biological Effects of Il 17 Modulator 4 Sulfate in Research Settings
Modulation of T Helper 17 (Th17) Cell Function and Differentiation
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells and are the primary producers of the cytokine IL-17A. tandfonline.comtermedia.pl The differentiation and function of these cells are governed by a specific cytokine milieu. In research settings, the modulation of the IL-17 pathway is intertwined with the regulation of the Th17 cells that produce it.
The differentiation of naive CD4+ T cells into the Th17 lineage is promoted by the presence of cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Transforming growth factor-β (TGF-β). termedia.plresearchgate.net The Th17 phenotype is then maintained and expanded by Interleukin-23 (IL-23), which acts on cells expressing the IL-23 receptor (IL-23R). frontiersin.orgmdpi.com This IL-23/IL-17 axis is a central pathway in the pathogenesis of several inflammatory diseases. frontiersin.org
Modulation of IL-17 signaling can influence Th17 cells through feedback loops. For instance, IL-17 can stimulate dendritic cells to produce IL-6, which in turn promotes further Th17 differentiation, creating a self-amplifying inflammatory cycle. rupress.org Conversely, certain molecules can suppress this process; retinoic acid has been shown to inhibit IL-17A production by Th17 cells in research models. aai.org While Th17 cells are the most recognized source, a wide array of innate immune cells, including γδ T cells and Type 3 innate lymphoid cells (ILC3s), can also rapidly produce IL-17. tandfonline.comroyalsocietypublishing.orgfrontiersin.org
| Factor | Effect on Th17 Cells/IL-17 Production | Reference |
|---|---|---|
| IL-1β, IL-6, TGF-β | Promote differentiation from naive CD4+ T cells | termedia.plresearchgate.net |
| IL-23 | Stabilizes and expands the Th17 cell population | frontiersin.orgmdpi.com |
| Dendritic Cell-derived IL-6 | Promotes IL-17 secretion, creating a positive feedback loop | rupress.org |
| Retinoic Acid | Inhibits IL-17A production | aai.org |
| IFN-γ, IL-4 | Inhibit Th17 differentiation | termedia.plmdpi.com |
Effects on Innate Immune Cell Responses (e.g., Macrophages, Neutrophils, Dendritic Cells)
The IL-17 signaling pathway is a critical link between adaptive and innate immunity, with profound effects on the function of innate immune cells. nih.gov
Neutrophils: A primary role of IL-17A is the recruitment and activation of neutrophils. It induces various cell types, including epithelial and endothelial cells, to produce neutrophil-attracting chemokines such as CXCL1 and CXCL2. tandfonline.comnih.govthno.org This function is a cornerstone of the host defense against extracellular bacteria and fungi. frontiersin.org Beyond recruitment, IL-17A has been found to directly affect neutrophil physiology by decreasing their mitochondrial membrane potential. aai.org
Macrophages: IL-17A significantly influences macrophage polarization and function. It can stimulate macrophages to secrete pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. frontiersin.orgbmj.com In some contexts, IL-17 has been shown to promote the differentiation of anti-inflammatory "M2c" macrophages, which are vital for the clearance of apoptotic cells and the resolution of inflammation. aai.orgnih.gov However, the outcome can be context-dependent; macrophages differentiated in the presence of IL-17 can adopt a pro-inflammatory phenotype upon stimulation with factors like oxidized low-density lipoprotein (oxLDL) by upregulating Toll-like receptors (TLRs) such as TLR2 and TLR4. nih.gov Metabolically, IL-17A can reprogram macrophage function by altering lactate (B86563) production and fatty acid oxidation. aai.org
Dendritic Cells (DCs): The interplay between IL-17 and DCs is bidirectional. DCs are essential for driving the differentiation of IL-17-producing Th17 cells by producing cytokines like IL-1β, IL-6, and IL-23. aai.org In turn, IL-17A can promote the infiltration of DCs into inflamed tissues, perpetuating the immune response. thno.org This creates a feedback circuit where DCs activate Th17 cells, and the resulting IL-17 enhances the inflammatory environment, further involving DCs. rupress.org
| Innate Cell Type | Effect of IL-17 Signaling | Reference |
|---|---|---|
| Neutrophils | Induces production of chemokines (CXCL1, CXCL2) for recruitment | tandfonline.comnih.govthno.org |
| Decreases mitochondrial membrane potential | aai.org | |
| Macrophages | Stimulates production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | frontiersin.orgbmj.com |
| Promotes differentiation into anti-inflammatory M2c phenotype | aai.orgnih.gov | |
| Alters cellular metabolism (lactate production, fatty acid oxidation) | aai.org | |
| Dendritic Cells | Promotes infiltration into inflamed tissues | thno.org |
| Participates in a feedback loop via DC-produced IL-6 to promote Th17 differentiation | rupress.org |
Influence on Barrier Tissue Integrity and Repair Mechanisms
IL-17 signaling plays a complex and often protective role in maintaining the integrity and promoting the repair of barrier tissues such as the skin and gastrointestinal tract. royalsocietypublishing.orgnih.govdoi.org This function is critical for host defense, preventing the translocation of microbes and facilitating healing after injury. researchgate.net
In the gut, IL-17 signaling has a demonstrated regenerative role. This was highlighted in clinical trials where anti-IL-17A biologics unexpectedly worsened symptoms in patients with Crohn's disease. nih.gov Animal studies support this, showing that neutralizing IL-17 or its absence can exacerbate intestinal injury in models like dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis. nih.govnih.gov Mechanistically, IL-17A has been shown to regulate the cellular localization of the tight junction protein occludin, which is essential for gut epithelial barrier function. nih.gov Furthermore, other members of the IL-17 family, such as IL-17C, also contribute to barrier defense by directly regulating the expression of tight junction molecules in colonic epithelial cells. researchgate.net
Similarly, in the skin, IL-17 is involved in wound healing processes. Research in murine models of skin injury has shown that impaired IL-17 signaling leads to delayed wound closure and compromised barrier integrity. nih.gov This tissue-reparative function is mediated by the promotion of proliferation in epithelial cells and keratinocytes, a process that is highly demanding metabolically. nih.gov
| Barrier Tissue | Function of IL-17 Pathway | Reference |
|---|---|---|
| Intestinal Epithelium | Promotes tissue repair and integrity; neutralization can worsen colitis | nih.govnih.govrupress.org |
| Regulates cellular localization of tight junction protein occludin | nih.gov | |
| IL-17C induces expression of tight junction proteins | researchgate.net | |
| Skin Epithelium | Promotes wound healing and repair | nih.gov |
| Impaired signaling leads to delayed wound closure | nih.gov |
Interplay with Other Immunoregulatory Pathways and Cytokines
The biological effects of IL-17 are rarely due to its actions in isolation. Instead, it functions within a complex network of cytokines and signaling pathways, often acting synergistically to amplify or regulate immune responses.
A well-established interaction is the synergy between IL-17A and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Together, they potently induce the expression of pro-inflammatory genes, chemokines, and antimicrobial peptides from target cells like fibroblasts and epithelial cells. nih.govjci.org This cooperation is a key driver of inflammation in many autoimmune conditions. IL-17 also induces the production of other crucial inflammatory mediators, such as IL-1β and IL-6, from various cell types. thno.orgfrontiersin.org
The IL-17 signaling cascade itself involves the activation of several downstream intracellular pathways. Upon binding to its receptor complex (IL-17RA/IL-17RC), it recruits an adaptor protein called Act1, which in turn activates pathways including Nuclear Factor-κB (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and C/EBP transcription factors. frontiersin.orgnih.gov
IL-17 also engages in cross-talk with growth factor signaling. For example, it synergizes with Fibroblast growth factor 2 (FGF2) to induce genes involved in repairing damaged gut epithelium. nih.govnih.gov In skin stem cells, IL-17 signaling can lead to the recruitment and activation of the Epidermal Growth Factor Receptor (EGFR), directly integrating an inflammatory signal with a pathway for cell proliferation and tissue repair. nih.gov Furthermore, the IL-17 pathway can influence the balance of other T helper cell responses. In some models, the absence of IL-17A leads to an increase in IFN-γ, a hallmark Th1 cytokine, suggesting IL-17A can modulate Th1 polarization. plos.org
| Interacting Molecule/Pathway | Nature of Interaction with IL-17 | Reference |
|---|---|---|
| TNF-α | Synergistically amplifies inflammatory gene expression | nih.govjci.org |
| IL-1β, IL-6 | IL-17 induces their production from target cells | thno.orgfrontiersin.org |
| IL-23 | Maintains and expands IL-17-producing Th17 cells | frontiersin.org |
| IFN-γ (Th1) | IL-17 pathway may modulate/suppress Th1 polarization in some contexts | plos.org |
| FGF2 | Synergizes to promote tissue repair in the gut | nih.govnih.gov |
| EGFR Signaling | Cross-talk in skin stem cells to promote proliferation | nih.gov |
| NF-κB, MAPKs, C/EBPs | Key downstream pathways activated by IL-17 receptor signaling | frontiersin.orgnih.gov |
Metabolic Regulation Orchestrated by IL-17 Signaling and its Potential Modulation
A growing body of research has revealed that a key function of the IL-17 pathway is to orchestrate cellular and organismal metabolism. nih.govresearchgate.netresearchgate.net This metabolic regulation is integral to both the physiological and pathological effects of IL-17 signaling.
At the cellular level, IL-17-mediated metabolic changes often support cell proliferation and survival. In fibroblastic reticular cells found in lymph nodes, IL-17 promotes an increase in glycolysis and mitochondrial activity, which is essential for their function in supporting immune responses. nih.gov Tissue repair, a process strongly promoted by IL-17, is itself a highly metabolically demanding activity. nih.gov
In the context of skin inflammation, such as psoriasis, IL-17A is a major driver of metabolic reprogramming in keratinocytes. aai.org It has been shown to induce significant increases in glycolysis, glutaminolysis, and lipid uptake, which fuel the hyperproliferation characteristic of psoriatic lesions. aai.org IL-17 can also influence metabolic enzymes directly. For example, in psoriatic keratinocytes, it can lead to increased expression of arginase-1. rupress.org The resulting accumulation of metabolites from the urea (B33335) cycle can act as danger signals that sustain a positive feedback loop of inflammation. rupress.org
| Cell/Tissue Type | Metabolic Effect of IL-17 Signaling | Reference |
|---|---|---|
| Fibroblastic Reticular Cells | Increases glycolysis and mitochondrial activity to support proliferation | nih.gov |
| Keratinocytes | Induces glycolysis, glutaminolysis, and lipid uptake | aai.org |
| Upregulates arginase-1, creating an inflammatory-metabolic loop | rupress.org | |
| Adipocytes | Inhibits lipid/glucose metabolism and suppresses differentiation | aai.orgnih.gov |
| Epithelial Cells | Promotes proliferation to coordinate tissue repair | nih.gov |
Preclinical Investigation of Il 17 Modulator 4 Sulfate in Disease Models
Efficacy in Murine Models of Autoimmune and Inflammatory Conditions
Impact on Inflammatory Bowel Disease Models (e.g., DSS-induced Colitis, TNBS-induced Colitis)
IL-17 modulator 4 sulfate (B86663) has demonstrated significant efficacy in murine models of Inflammatory Bowel Disease (IBD). In studies utilizing both dextran (B179266) sodium sulfate (DSS)-induced chronic colitis and 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced acute colitis, oral administration of the compound effectively ameliorated disease symptoms.
| IBD Model | Key Findings | Measured Parameters |
|---|---|---|
| DSS-induced Chronic Colitis | Effectively improved disease parameters. | Body weight loss, colon length, histological scores, Disease Activity Index (DAI). |
| TNBS-induced Acute Colitis | Significantly attenuated colonic inflammation. | Macroscopic damage, ulceration, MPO activity, colonic IL-17 levels. |
Attenuation in Arthritis Models (e.g., Antigen-Induced Arthritis, Collagen-Induced Arthritis)
The therapeutic potential of IL-17 modulator 4 sulfate has been investigated for rheumatoid arthritis (RA), a condition where IL-17 is a key pathogenic cytokine. The compound's mechanism of inhibiting IL-17 and the proliferation of activated T and B cells provides a strong rationale for its use in arthritis. technologynetworks.com Preclinical investigations supported its progression into clinical trials for patients with active RA. nih.govnih.gov
While specific efficacy data in antigen-induced or collagen-induced arthritis models are not extensively detailed in published literature, the compound was advanced into a Phase IIb clinical trial (the COMPONENT study) for RA patients on methotrexate (B535133) background therapy. nih.govimux.com In this study, numerical improvements in American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) were observed compared to placebo, although the primary endpoint at 13 weeks was not met with statistical significance. nih.govimux.com However, a statistically significant improvement in ACR20 response was noted at earlier time points (weeks 2 and 8). imux.com
| Study/Model | Key Observation | Relevance |
|---|---|---|
| Preclinical Rationale | Inhibition of IL-17 and DHODH provides basis for use in arthritis. technologynetworks.com | Led to clinical investigation in Rheumatoid Arthritis. |
| COMPONENT Phase IIb Study | Numerical superiority in ACR20/50/70 responses vs. placebo. nih.gov | Demonstrates in-human anti-arthritic activity. |
Effects on Psoriasis and Dermatitis Models (e.g., Imiquimod-Induced Dermatitis)
Psoriasis is another chronic inflammatory condition where the IL-23/IL-17 axis plays a central role. The imiquimod-induced dermatitis model in mice is a standard for preclinical evaluation of potential psoriasis therapies, as it effectively replicates key features of human psoriasis, including the critical dependency on IL-17A for disease development. nih.gov While the mechanism of this compound makes it a candidate for such conditions, specific preclinical studies evaluating its efficacy in the imiquimod-induced psoriasis model have not been reported in publicly available literature.
Studies in Models of Other IL-17A Mediated Diseases (e.g., Acute Liver Failure, Hypertension)
IL-17A has been implicated in the pathogenesis of various other inflammatory conditions, including acute liver failure and hypertension. However, preclinical studies investigating the direct efficacy of this compound in animal models of these specific diseases have not been detailed in peer-reviewed publications. While one of its targets, DHODH, has been studied in the context of liver metabolism, and other DHODH inhibitors have been associated with side effects like hypertension or liver failure, efficacy studies of this specific modulator in these disease models are not available. medchemexpress.comresearchgate.net
Evaluation of In Vivo Pharmacological Activity in Animal Systems
This compound is an orally active compound that functions as a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting this enzyme, the compound effectively halts the proliferation of metabolically active, rapidly dividing cells, particularly activated T and B lymphocytes, without exhibiting general antiproliferative effects on other cells, such as bone marrow cells. imux.com
A key pharmacological feature is its ability to potently inhibit the production and secretion of the pro-inflammatory cytokine IL-17 from lymphocytes. nih.gov This action is independent of its general effect on lymphocyte proliferation. Furthermore, it has been shown to inhibit the release of interferon-gamma (IFN-γ). researchgate.net This dual action on both lymphocyte expansion and cytokine production underlines its immunomodulatory activity. Pharmacokinetic studies have shown a profile suitable for once-daily oral dosing. researchgate.net
Comparative Studies with Other Investigational IL-17 Pathway Modulators in Preclinical Models
In preclinical and mechanistic studies, this compound has been compared with other immunomodulatory agents.
Comparison with Teriflunomide (B560168): It was found to be 2.6 times more potent in inhibiting human DHODH compared to teriflunomide, the active metabolite of leflunomide (B1674699). researchgate.net It was also more efficacious in inhibiting T-lymphocyte proliferation and the secretion of IL-17 and IFN-γ. researchgate.net It is chemically distinct from leflunomide and teriflunomide and appears to have a more selective biological profile, lacking many of the off-target kinase effects associated with leflunomide. nih.govimux.com
Comparison with Leflunomide: It is reported to have an improved toxicity profile compared to the disease-modifying anti-rheumatic drug (DMARD) leflunomide. guidetopharmacology.org
| Comparator | Key Comparative Finding | Reference Compound Class |
|---|---|---|
| Teriflunomide | 2.6x more potent at inhibiting human DHODH; more effective at inhibiting T-cell proliferation and IL-17/IFN-γ secretion. researchgate.net | DHODH Inhibitor |
| Leflunomide | Improved toxicity profile. guidetopharmacology.org | DHODH Inhibitor / DMARD |
| Dexamethasone | Similar overall efficacy in murine colitis models. | Corticosteroid |
Advanced Research Methodologies and Future Academic Directions
In Vitro Model Systems for Studying IL-17 Modulator 4 Sulfate (B86663) Activity
In vitro models are fundamental for the initial characterization of a compound's biological activity in a controlled environment. They allow for the precise study of molecular interactions and cellular responses, forming the basis for further preclinical development.
Primary cells, isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. The study of IL-17 modulator 4 sulfate activity leverages various primary cell types that are key players in IL-17-mediated inflammatory diseases.
Human Keratinocytes: As epidermal cells, keratinocytes are active participants in skin inflammation, such as in psoriasis. mdpi.com They respond to IL-17A by producing pro-inflammatory cytokines and chemokines, including Interleukin-8 (IL-8) and CXCL1, which are potent neutrophil chemoattractants. mdpi.comresearchgate.net Research on IL-17 modulator 4 has shown that it can inhibit the secretion of IL-8 from human epidermal keratinocytes stimulated with IL-17A and TNF-α. This demonstrates the compound's ability to interfere with a key inflammatory cascade in skin cells. The typical modulatory effects of an effective IL-17 inhibitor on keratinocyte cytokine production are summarized in the table below.
| Cytokine/Chemokine | Effect of IL-17A Stimulation | Expected Effect of this compound | Method of Detection |
| IL-8 (CXCL8) | ↑↑ | ↓ | ELISA |
| CXCL1 | ↑ | ↓ | ELISA, RT-PCR |
| IL-6 | ↑ | ↓ | ELISA |
| DEFB4 (hBD-2) | ↑ | ↓ | RT-PCR |
| This table represents typical data generated from in vitro studies on human keratinocytes. The upward arrows (↑) indicate upregulation, and the downward arrow (↓) indicates downregulation. |
Human Dermal Fibroblasts: These mesenchymal cells are involved in tissue remodeling and inflammation in various conditions, including rheumatoid arthritis. jci.org IL-17A stimulates fibroblasts to produce inflammatory mediators like IL-6, IL-8, and matrix metalloproteinases (MMPs), contributing to tissue degradation. jci.orgphysiology.org Assaying the ability of this compound to block these effects in primary fibroblasts is a key step in evaluating its therapeutic potential for arthritic diseases.
Immune Cells: The activity of the modulator is also assessed using various primary immune cells. This includes CD4+ T cells, the primary source of IL-17A, as well as monocytes and neutrophils, which are recruited and activated during IL-17-mediated responses. plos.orgnih.gov For instance, studies using co-cultures of T cells and monocytes can evaluate the compound's ability to suppress IL-17 production and subsequent inflammatory signaling. nih.gov Regulatory T cells (Tregs) have also been studied in the context of IL-17 production, where certain subsets can be induced to secrete IL-17 under specific stimulation conditions, a process that could be targeted by modulators. ashpublications.org
Chronic inflammatory diseases involve complex interactions between multiple cell types. Co-culture systems are designed to model this cellular crosstalk in vitro. mdpi.comencyclopedia.pub These systems allow researchers to study how this compound affects the communication between different cell populations, such as immune cells and tissue-resident cells.
For example, a co-culture of CD4+ T cells and bronchial fibroblasts can be used to model aspects of airway inflammation in asthma. plos.org In such a system, fibroblasts can promote the differentiation of Th17 cells, and Th17 cells, in turn, stimulate fibroblasts to produce inflammatory mediators. plos.org By adding this compound to this system, researchers can determine if the compound can disrupt this pro-inflammatory feedback loop by measuring changes in cytokine profiles (e.g., IL-17, IL-6, IL-22) and cell surface marker expression. plos.org Similarly, co-cultures of T cells and B cells are used to study the role of Th17 cells in humoral immunity and autoimmunity, providing another valuable platform for testing the modulator's efficacy. plos.org
Reporter gene assays are powerful tools for high-throughput screening and for confirming the mechanism of action of a compound on a specific signaling pathway. nyu.eduresearchgate.net To study this compound, a reporter system is typically engineered in a relevant human cell line (e.g., HeLa cells or Jurkat T-cells). researchgate.netnih.gov
The assay construct usually consists of a reporter gene, such as luciferase or a fluorescent protein, placed under the control of a promoter that is strongly induced by IL-17 signaling. nyu.edu Often, this is the promoter of an IL-17 target gene or a synthetic promoter containing multiple binding sites for a key downstream transcription factor like NF-κB. physiology.orgnih.gov When the cells are stimulated with IL-17A, the signaling pathway is activated, leading to the expression of the reporter gene. The activity of this compound is quantified by its ability to inhibit the reporter signal in a dose-dependent manner. This methodology allows for the rapid screening of many compounds and provides direct evidence of target engagement and pathway inhibition. researchgate.net
Ex Vivo Tissue Analysis from Preclinical Models
Ex vivo analysis involves the study of tissues removed from an organism. In the context of drug development, tissues are typically harvested from preclinical animal models of human diseases (e.g., mouse models of psoriasis or arthritis) that have been treated with the test compound. nih.govfrontiersin.org This approach bridges the gap between in vitro studies and clinical efficacy by assessing the drug's effect within the complex microenvironment of a whole tissue.
Histopathology is the microscopic examination of tissue to observe the manifestations of disease and the effects of treatment. In preclinical models of inflammatory diseases, tissue sections (e.g., from skin or joints) are stained, commonly with Hematoxylin and Eosin (H&E), to assess key features of inflammation. nih.gov For an IL-17 modulator, endpoints would include the reduction of epidermal thickness (acanthosis) in skin, decreased inflammatory cell infiltration into the tissue, and prevention of bone and cartilage erosion in joints. nih.gov
Immunophenotyping, often performed using immunohistochemistry (IHC) or immunofluorescence (IF), uses antibodies to identify and quantify specific types of immune cells within the tissue. This technique can reveal whether treatment with this compound reduces the infiltration of key pathogenic cells, such as neutrophils (e.g., Ly-6G+ cells) and Th17 cells (e.g., RORγt+ or IL-17A+ cells), into the inflamed tissue. nih.gov
To quantify the molecular effects of this compound within the tissue, cytokine and gene expression profiling is performed on ex vivo samples. Tissues are homogenized to extract proteins for analysis by Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex assays, or to extract RNA for analysis by quantitative reverse transcription PCR (qRT-PCR). nih.govbmj.com
These techniques provide quantitative data on how the modulator alters the inflammatory milieu. For instance, in a mouse model of arthritis treated with an effective IL-17 modulator, one would expect to see a significant decrease in the tissue levels of IL-17A itself, as well as its downstream targets. A representative table of gene expression changes in joint tissue from a preclinical arthritis model is shown below.
| Gene | Function | Expected Change with IL-17 Modulator | Method of Detection |
| Il17a | Pro-inflammatory cytokine | ↓ | qRT-PCR, ELISA |
| Il6 | Pro-inflammatory cytokine | ↓ | qRT-PCR, ELISA |
| Cxcl1 | Neutrophil chemoattractant | ↓ | qRT-PCR, ELISA |
| Mmp3 | Matrix Metalloproteinase (tissue degradation) | ↓ | qRT-PCR |
| Rankl | Osteoclast differentiation factor | ↓ | qRT-PCR |
| This table illustrates representative data from ex vivo analysis of tissue from a preclinical arthritis model. The downward arrow (↓) indicates downregulation. RANKL (Receptor Activator of Nuclear Factor κB Ligand) is a key factor in bone erosion. |
These advanced methodologies, from primary cell cultures to ex vivo tissue analysis, provide a rigorous and comprehensive framework for evaluating the therapeutic potential of this compound, defining its mechanism of action, and establishing the scientific basis for its progression into clinical development.
Mechanistic Studies Employing Advanced Molecular Biology Tools
To fully understand how this compound, through its active form, exerts its effects at a molecular level, a variety of advanced biological tools are employed. These studies are designed to confirm its target engagement, map its influence on intracellular signaling cascades, and visualize its interaction with the IL-17A cytokine.
Gene silencing techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), are fundamental for validating the mechanism of action of a targeted therapeutic. mdpi.com These tools allow researchers to specifically reduce the expression of a target protein, thereby testing whether the drug's effect is dependent on that protein. oup.com
In the context of this compound, researchers would use siRNA to knock down key components of the IL-17 signaling pathway in relevant cell types, such as human synovial fibroblasts or keratinocytes. Key targets for silencing would include the IL-17 receptor subunits (IL-17RA, IL-17RC), the primary adaptor protein Act1, and crucial downstream transcription factors like IκBζ. nih.govnih.gov After silencing a specific gene, the cells would be stimulated with IL-17A and treated with the active form of this compound. The expected result is that the modulator's ability to inhibit the production of inflammatory mediators (e.g., IL-6, CXCL8) would be significantly blunted in cells where a critical pathway component has been knocked down. bohrium.com This confirms that the compound works "on-target" by disrupting this specific pathway.
Conversely, overexpression studies could be used to explore pathway sensitivities. For instance, overexpressing the IL-17RA receptor might sensitize cells to IL-17A, providing a dynamic system to quantify the inhibitory potency of the modulator.
Omics technologies provide a global, unbiased view of how a drug affects cellular physiology. Proteomics analyzes the entire set of proteins, while metabolomics assesses the complete profile of small-molecule metabolites. nih.govnih.gov These approaches are invaluable for identifying biomarkers and understanding the broader biological impact of a modulator beyond its primary target. sapient.bio
Preclinical studies would involve treating disease-relevant cells (e.g., psoriatic keratinocytes) with IL-17A, with or without this compound, and performing high-resolution mass spectrometry. A recent proteomic analysis of psoriatic lesions from patients treated with IL-17A inhibitors identified significant changes in proteins related to inflammation, metabolic regulation, and the extracellular matrix. nih.gov A hypothetical study of this compound would be expected to reverse these IL-17A-driven changes.
Table 1: Representative Proteomic and Metabolomic Changes in a Keratinocyte Model
| Analyte Type | Analyte Example | Change with IL-17A Stimulation | Expected Change with this compound Treatment |
|---|---|---|---|
| Protein | S100A7 (Psoriasin) | Upregulated | Downregulated |
| Protein | MMP-3 | Upregulated | Downregulated |
| Protein | STAT1 | Upregulated | Downregulated |
| Protein | Keratin 2 (KRT2) | Upregulated | Downregulated |
| Metabolite | Arginine | Depleted | Restored |
| Metabolite | Lactic Acid | Increased | Decreased |
This table illustrates hypothetical data from a preclinical study. The changes are based on known effects of the IL-17 pathway in inflammatory models. nih.govpnas.orgmdpi.com
Metabolomic profiling would complement this by revealing shifts in cellular energy pathways, such as glycolysis and amino acid metabolism, which are known to be altered by IL-17 signaling. nih.gov These analyses help build a comprehensive "signature" of the modulator's effect.
Understanding the physical interaction between a drug and its target at the atomic level is a cornerstone of modern drug discovery. tandfonline.com Structural biology techniques, particularly X-ray co-crystallography, aim to solve the three-dimensional structure of the drug bound to its target protein.
For a small molecule like the active metabolite of this compound, obtaining a co-crystal structure with the IL-17A homodimer is a critical research goal. The protein-protein interface between IL-17A and its receptor is notoriously large and flat, making it a challenging target for small molecules. tandfonline.com However, structures have been solved for other small molecules and macrocycles that bind to a key pocket on the IL-17A dimer. researchgate.net A successful co-crystallography study would reveal precisely how the modulator binds to IL-17A, which amino acid residues it interacts with, and how this binding sterically hinders the IL-17A/IL-17RA interaction. This information is invaluable for guiding further structure-based drug design and optimizing compound potency and selectivity. rcsb.org
Identification of Potential Resistance Mechanisms to IL-17 Modulation in Preclinical Settings
A significant challenge in immunotherapy is the potential for acquired resistance, where a therapy loses its effectiveness over time. nih.govnih.gov Preclinical research must anticipate and investigate these mechanisms. To study potential resistance to this compound, researchers would establish in vitro models, for example, by culturing IL-17-dependent cell lines for extended periods with gradually increasing concentrations of the active compound.
Cells that become resistant would be analyzed to identify the underlying molecular changes. Potential mechanisms for investigation include:
Target Mutation: Sequencing the IL17A gene in resistant cells to check for mutations in the drug's binding site.
Compensatory Pathway Upregulation: Using proteomic or transcriptomic analysis to determine if resistant cells have upregulated alternative inflammatory pathways (e.g., the IL-1β or IL-23 pathways) to bypass the IL-17A blockade. haematologica.org
Altered Drug Efflux: Investigating whether resistant cells have increased the expression of drug efflux pumps that remove the compound from the cell.
Understanding these potential escape routes in a preclinical setting is crucial for developing strategies to overcome resistance, such as designing next-generation modulators or identifying effective combination therapies. mdpi.com
Elucidating Context-Dependent Effects of this compound
The biological role of IL-17A is highly context-dependent; it can be pathogenic in some tissues (like the skin in psoriasis) while being protective in others (like the gut epithelium during certain infections). mdpi.comdovepress.com This duality means that an IL-17A modulator's effects will also vary significantly depending on the cellular environment and the presence of other inflammatory signals. nih.govfrontiersin.orgnih.gov
A key area of research is to map these context-dependent effects for this compound. This involves testing the compound across a diverse panel of preclinical models. For instance, its effects on gene expression would be compared in keratinocytes, synovial fibroblasts, and intestinal epithelial cells. nih.gov
Furthermore, the synergistic relationship between IL-17A and TNF-α is a critical factor. bohrium.comnih.gov In many cell types, IL-17A alone has a modest effect, but when combined with TNF-α, it dramatically amplifies the inflammatory response, leading to massive production of mediators like IL-6 and MMPs. pnas.orgfrontiersin.org Research would focus on quantifying the potency of this compound in the presence and absence of TNF-α to confirm its efficacy in this highly inflammatory, synergistic environment.
Table 2: Hypothetical Context-Dependent Effects of this compound
| Preclinical Model | Key IL-17A Role | Primary Outcome Measured | Expected Effect of Modulator |
|---|---|---|---|
| Human Synovial Fibroblasts + TNF-α | Pathogenic (Pro-inflammatory) | IL-6, MMP-3 Production | Strong Inhibition |
| Human Keratinocytes | Pathogenic (Hyper-proliferation) | S100A7, β-defensin expression | Strong Inhibition |
| Human Intestinal Epithelial Cells | Protective (Barrier Integrity) | Tight junction protein expression (e.g., Occludin) | Minimal to no effect desirable |
| Cancer Cell Line (e.g., Lung) | Context-Dependent (Pro-tumorigenic) | Cell migration, VEGF production | Inhibition of IL-17-driven effects |
This table summarizes plausible outcomes from preclinical studies based on the known context-dependent roles of IL-17A. nih.govpnas.orgdovepress.comfrontiersin.org
Exploration of Combination Research Strategies with other Immunomodulators
Given the complex and redundant nature of inflammatory pathways, combination therapy is a highly promising strategy for treating autoimmune diseases. tandfonline.com Preclinical research into this compound would extensively explore its potential for use with other immunomodulators.
The most logical combinations to investigate are with TNF inhibitors and Janus kinase (JAK) inhibitors. mdpi.comnih.gov
Combination with TNF Inhibitors: Since IL-17A and TNF-α act synergistically to drive inflammation and tissue damage, their dual blockade is expected to be more effective than monotherapy. nih.gov Preclinical studies in animal models of arthritis have shown that combining anti-TNF and anti-IL-17 antibodies leads to superior reduction in disease severity. mdpi.com A similar strategy would test this compound in combination with a TNF-blocking agent in a rat model of spondyloarthritis or a mouse model of collagen-induced arthritis. mdpi.comnih.gov
Combination with JAK Inhibitors: JAK inhibitors block the signaling of multiple cytokines that are crucial for the development and maintenance of Th17 cells (e.g., IL-23, IL-6) and those that mediate downstream inflammatory effects. frontiersin.orgmdpi.com By targeting both the IL-17 effector cytokine directly with a modulator and the upstream pathways with a JAK inhibitor, a powerful synergistic or additive effect could be achieved. researchgate.net In vitro studies would assess the combined effect on cytokine production from human T cells, followed by in vivo testing in disease models.
These combination studies are essential for positioning this compound within the future landscape of inflammatory disease treatment, potentially offering a more profound and durable response for patients.
Unanswered Research Questions and Prospective Investigative Avenues for this compound
This compound is identified as a pro-agent, or prodrug, of IL-17 modulator 1. medchemexpress.eumedchemexpress.comabmole.comtargetmol.com The active compound, IL-17 modulator 1, is an orally active small molecule designed to modulate the activity of Interleukin-17 (IL-17). medchemexpress.eumedchemexpress.comchemsrc.com Specifically, its parent compound, IL-17 modulator 4, functions by stabilizing the conformation of the IL-17A dimer, binding to its central pocket and thereby inhibiting its ability to connect with the IL-17RA receptor. medchemexpress.com This mechanism blocks the downstream signaling cascade that promotes inflammation. medchemexpress.compatsnap.com While its potential applications are being explored for a range of IL-17A mediated diseases—including inflammation, autoimmune disorders, and cancer—several critical research questions remain unanswered. medchemexpress.eumedchemexpress.com The following avenues represent key areas for future academic investigation into this compound and its active form.
The primary focus of future research is to move beyond the foundational understanding of its mechanism and explore the broader physiological and pathological implications of its modulatory activity. Key investigative directions include a deeper dive into its metabolic effects, its interaction with the microbiome, and its precise role in complex diseases like cancer and chronic inflammatory conditions.
Key Research Questions and Future Directions
| Research Area | Key Unanswered Questions | Prospective Investigative Avenues |
| Metabolic Impact | How does modulating IL-17A signaling with this compound affect cellular and systemic metabolism? What is the extent of its influence on lipid and glucose metabolism in target cells like keratinocytes? rupress.org | - In-vitro and in-vivo studies to map the metabolic reprogramming in fibroblasts, keratinocytes, and immune cells following treatment. - Investigation into the compound's effect on cholesterol accumulation and the urea (B33335) cycle in the context of inflammatory skin diseases. rupress.org |
| Gut Microbiome Interaction | Does the oral administration of this compound alter the composition and function of the gut microbiome? Conversely, how does the microbiome influence the compound's metabolism and efficacy? nih.gov | - Longitudinal studies in preclinical models to track changes in gut microbiota during treatment. - Research to determine if the compound's efficacy in models of arthritis or colitis is linked to specific microbiome signatures. researchgate.net |
| Immuno-Oncology | What are the precise mechanisms by which this modulator affects the tumor microenvironment? Can it synergize with other immunotherapies? | - Preclinical studies to evaluate its effect on tumor-infiltrating immune cells and cancer cell proliferation. - Investigation into its potential to modulate the IL-17 signaling that has been linked to colorectal tumorigenesis. rupress.org |
| Cellular Specificity and Non-Canonical Pathways | Beyond IL-17A, does the modulator affect signaling by other IL-17 family members (e.g., IL-17F)? What are its specific effects on the behavior of distinct cell subpopulations, such as keratinocyte stem cells in psoriasis? mdpi.com | - Comparative binding and functional assays against different IL-17 family dimers. - In-vitro studies using isolated cell populations (e.g., KSCs, γδ T cells) to understand cell-specific responses and downstream effects on tissue remodeling. mdpi.comjci.org |
| Long-Term Disease Modification | What is the long-term impact of small molecule IL-17 modulation on structural disease progression in chronic conditions like axial spondyloarthritis, compared to established antibody therapies? researchgate.net | - Long-term preclinical studies in models of chronic arthritis to assess effects on bone erosion and new bone formation. - Comparative studies against monoclonal antibodies to delineate differences in downstream signaling and long-term cellular adaptation. |
| Pharmacokinetics of the Prodrug | What are the specific enzymatic pathways responsible for the conversion of this compound into the active IL-17 modulator 1 in vivo? How do these pathways vary across different tissues and patient populations? | - Metabolite identification studies in various biological matrices (plasma, liver microsomes). - Pharmacokinetic modeling to understand the conversion rate and its impact on the therapeutic window. |
A significant gap in current knowledge relates to the broader metabolic consequences of IL-17 inhibition. rupress.org IL-17 signaling is increasingly understood to play a role in metabolism at cellular, tissue, and organismal levels. rupress.org However, how a small molecule modulator like the active form of this compound influences these metabolic pathways remains a critical unanswered question. For instance, IL-17 has been shown to induce cholesterol accumulation in keratinocytes, and our understanding of how it regulates target genes via cholesterol metabolism is limited. rupress.org Future research should therefore focus on how this specific modulator alters metabolic processes in IL-17 target cells, which could reveal novel therapeutic angles or potential off-target effects.
Another crucial avenue of investigation is the interplay between IL-17 modulation and the gut microbiome. nih.gov The gut microbiota is known to regulate immune responses, including the differentiation of IL-17-producing T-helper cells (Th17). nih.gov As an orally administered agent, this compound and its active metabolite will inevitably interact with this complex ecosystem. Prospective studies are needed to determine how the compound affects the microbiome's composition and, reciprocally, how microbial metabolism might influence the drug's availability and efficacy. This is particularly relevant for inflammatory bowel diseases, where the role of IL-17 can be complex and sometimes protective. researchgate.net
Furthermore, while the compound is noted for research in cancer, its precise role in immuno-oncology is ill-defined. medchemexpress.eu IL-17 signaling can have dual roles in cancer, either promoting or inhibiting tumor growth depending on the context. rupress.org A prospective investigation should aim to clarify how this compound alters the tumor microenvironment, including its effects on immune cell infiltration and cancer cell survival signals.
Finally, the long-term consequences of inhibiting a key inflammatory pathway with a small molecule require thorough investigation. While monoclonal antibodies targeting IL-17 or its receptor have established roles, the specific downstream effects and potential for off-target activity of a small molecule that stabilizes the IL-17A dimer may differ. medchemexpress.compatsnap.com Future academic inquiry must address the long-term impact on tissue remodeling, structural damage in diseases like psoriatic arthritis, and the potential for unique mechanistic advantages over existing biological therapies. researchgate.netmdpi.com
Q & A
Q. What is the structural and functional relationship between IL-17 modulator 4 sulfate and its active metabolite, IL-17 modulator 1?
this compound acts as a prodrug for IL-17 modulator 1, requiring enzymatic cleavage of the sulfate group to release the active compound. The sulfate modification enhances solubility and stability, facilitating oral bioavailability while maintaining target specificity for IL-17 signaling pathways. Preclinical studies highlight its conversion efficiency in gastrointestinal and hepatic models, which is critical for dosing regimens in oral administration studies .
Q. What experimental models are optimal for assessing the bioactivation kinetics of this compound in vitro?
Researchers should employ:
- Caco-2 cell monolayers to simulate intestinal absorption and sulfate cleavage.
- Primary hepatocyte cultures to evaluate hepatic metabolism and conversion rates.
- pH-dependent stability assays (e.g., simulated gastric fluid) to assess prodrug integrity under physiological conditions. Parallel quantification of IL-17 modulator 1 using LC-MS/MS ensures accurate tracking of bioactivation kinetics .
Q. How does this compound compare to other IL-17 modulators (e.g., IL-17 modulator 3) in terms of mechanism of action?
Unlike IL-17 modulator 3, which directly binds IL-17 ligands, this compound acts indirectly via its metabolite (IL-17 modulator 1) to disrupt IL-17 receptor dimerization. This distinction necessitates comparative studies using:
- IL-17A/A homodimer inhibition assays to measure IC50 differences.
- Receptor occupancy assays (e.g., surface plasmon resonance) to evaluate binding kinetics. Such methodologies clarify mechanistic divergence and guide therapeutic applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different assay systems?
Discrepancies often arise from variations in:
- Cell type specificity (e.g., primary immune cells vs. immortalized lines).
- Assay duration (short-term vs. longitudinal exposure).
- Metabolic competence (e.g., inclusion of S9 liver fractions). Standardization using reference inhibitors (e.g., IL-17A modulator-3) and normalization to cell viability metrics (e.g., ATP-based assays) improves cross-study comparability. Meta-analyses should account for assay parameters detailed in supplemental materials .
Q. What strategies validate the in vivo efficacy of this compound in autoimmune disease models?
Key approaches include:
- Dose-ranging studies in IL-17-driven models (e.g., imiquimod-induced psoriasis in mice) to establish ED50.
- Pharmacodynamic markers (e.g., serum IL-17A levels, Th17 cell quantification).
- Tissue-specific bioactivation analysis via LC-MS/MS of organ homogenates. Studies in IL-17RA knockout mice (as in ) can isolate target-specific effects from off-pathway interactions .
Q. How do researchers address the challenge of oral bioavailability variability in preclinical studies of this compound?
Methodological solutions include:
- Co-administration with absorption enhancers (e.g., sodium caprate) to improve intestinal permeability.
- Food-effect studies to assess pharmacokinetic changes under fed vs. fasting conditions.
- Population pharmacokinetic modeling to account for inter-individual metabolic differences. Rigorous documentation of formulation excipients and dosing protocols is essential for reproducibility .
Q. What advanced techniques differentiate the pharmacokinetic profiles of this compound and IL-17 modulator 1 in longitudinal studies?
Use compartmental modeling paired with:
- Radiolabeled tracer studies (e.g., ³⁵S-labeled sulfate) to track prodrug distribution.
- Microsampling techniques (e.g., volumetric absorptive microsampling) for high-temporal-resolution plasma profiling.
- Bile duct-cannulated models to quantify enterohepatic recirculation of the active metabolite. These methods elucidate half-life differences and tissue accumulation risks .
Methodological Considerations
- Data Reporting : Follow guidelines in and for transparent reporting of experimental parameters (e.g., cell passage numbers, solvent controls) to enable replication.
- Conflict Resolution : Apply ’s framework for subsampling and error propagation analysis when reconciling contradictory results.
- Ethical Compliance : Adhere to ’s standards for preclinical study design, particularly in animal welfare and data integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
